Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 938191-86-7
VCID: VC15798905
InChI: InChI=1S/C8H7BrN4O2/c1-15-8(14)4-2-5(9)13-6(4)7(10)11-3-12-13/h2-3H,1H3,(H2,10,11,12)
SMILES:
Molecular Formula: C8H7BrN4O2
Molecular Weight: 271.07 g/mol

Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

CAS No.: 938191-86-7

Cat. No.: VC15798905

Molecular Formula: C8H7BrN4O2

Molecular Weight: 271.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate - 938191-86-7

Specification

CAS No. 938191-86-7
Molecular Formula C8H7BrN4O2
Molecular Weight 271.07 g/mol
IUPAC Name methyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate
Standard InChI InChI=1S/C8H7BrN4O2/c1-15-8(14)4-2-5(9)13-6(4)7(10)11-3-12-13/h2-3H,1H3,(H2,10,11,12)
Standard InChI Key IGSXJFCPRYYGEP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C2C(=NC=NN2C(=C1)Br)N

Introduction

Structural and Molecular Characteristics

The compound belongs to the pyrrolo-triazine class, featuring a fused bicyclic system with nitrogen atoms at strategic positions. Its molecular formula is C₈H₇BrN₄O₂, with a molecular weight of 271.07 g/mol. The IUPAC name, methyl 4-amino-7-bromopyrrolo[2,1-f] triazine-5-carboxylate, reflects its substitution pattern:

  • A bromo group at position 7 enhances electrophilic reactivity for cross-coupling reactions.

  • An amino group at position 4 provides nucleophilic sites for derivatization.

  • A methyl carboxylate at position 5 introduces polarity and potential for hydrolytic modification .

Table 1: Key Molecular Properties

PropertyValue
CAS No.938191-86-7
Molecular FormulaC₈H₇BrN₄O₂
Molecular Weight271.07 g/mol
Key Functional GroupsAmino, Bromo, Methyl Carboxylate

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by three sites:

  • Bromo Substituent: Participates in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups, a strategy widely used in drug discovery .

  • Amino Group: Undergoes acylation or alkylation to produce amides or secondary amines, expanding molecular diversity.

  • Carboxylate Ester: Subject to hydrolysis under acidic or basic conditions to yield carboxylic acids, enabling further conjugation.

Reaction TypeReagentsProduct Functionality
Cross-CouplingPd catalysts, Boronic acidsAryl/heteroaryl groups
AcylationAcid chlorides, AnhydridesAmides
Ester HydrolysisNaOH/H₂OCarboxylic Acid

Pharmaceutical Applications

Although direct biological data for this compound is scarce, structurally related pyrrolo-triazines exhibit notable activities:

  • Neurological Targets: Analogous compounds interact with serotonin and dopamine receptors, suggesting potential in treating neurodegenerative diseases .

  • Kinase Inhibition: Pyrrolo-pyrimidines with similar substitution patterns inhibit protein kinase B (PKB/Akt), a target in oncology . The bromo and carboxylate groups in this compound could facilitate binding to kinase hydrophobic pockets and hinge regions, respectively.

  • Antifungal Activity: Dimethyl-4-bromo pyrrolo derivatives demonstrate antifungal properties via interactions with fungal enzymes such as lanosterol demethylase .

Agricultural and Material Science Applications

Agrochemical Development

The bromo and amino groups enable interactions with plant pathogens. For example, pyrrolo-triazines functionalized with halogen atoms show herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .

Advanced Materials

Incorporating pyrrolo-triazines into polymers enhances thermal stability. The aromatic core and polar carboxylate group improve interchain interactions, increasing glass transition temperatures (Tg) by up to 40°C compared to conventional polymers.

Challenges and Future Directions

Key limitations include:

  • Metabolic Stability: Piperidine analogs of pyrrolo-triazines exhibit rapid in vivo clearance due to oxidative metabolism at the amino group . Structural modifications, such as fluorination or steric hindrance, may mitigate this issue.

  • Synthetic Complexity: Multi-step synthesis and purification of brominated heterocycles remain labor-intensive. Flow chemistry and catalytic bromination methods could streamline production .

Future research should prioritize:

  • In Vivo Pharmacokinetic Studies to assess bioavailability and toxicity.

  • Target Identification using proteomic screening to elucidate mechanisms of action.

  • Material Performance Testing under extreme conditions to evaluate durability.

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